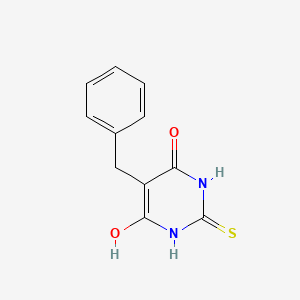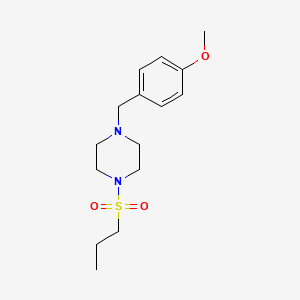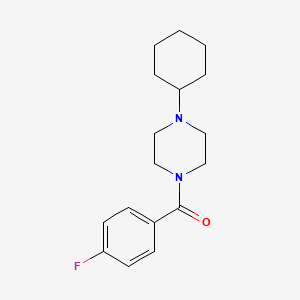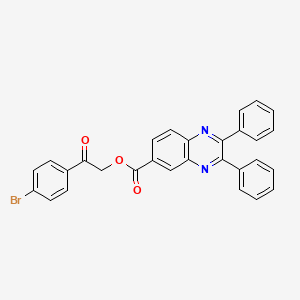
5-benzyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thiouracil , belongs to the class of heterocyclic compounds Its structure features a pyrimidine ring with a sulfur atom and a hydroxyl group
Preparation Methods
Synthetic Routes::
Hantzsch Synthesis:
Other Methods:
- Industrial-scale production of thiouracil typically involves the Hantzsch synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Thiouracil undergoes several important reactions:
Oxidation: Thiouracil can be oxidized to form .
Reduction: Reduction of thiouracil yields .
Substitution: Thiouracil can undergo nucleophilic substitution reactions at the benzyl or hydroxyl group.
Common Reagents: Reagents like , , and play crucial roles in these reactions.
Major Products: The oxidation product and the reduced form are significant intermediates in various synthetic pathways.
Scientific Research Applications
Thiouracil finds applications in diverse fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antiviral and antitumor properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- Thiouracil’s mechanism of action varies depending on its specific application.
- In antiviral research, it may interfere with viral RNA synthesis.
- In cancer studies, it could affect DNA replication or repair pathways.
Comparison with Similar Compounds
- Unlike uracil, thiouracil’s sulfur atom imparts unique reactivity and biological effects.
Thiouracil: is closely related to , which lacks the sulfur atom.
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-benzyl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) |
InChI Key |
AXCSOXZEMYWNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10880526.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10880529.png)
![1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10880537.png)
![N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine](/img/structure/B10880538.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine](/img/structure/B10880557.png)


![N-(4-{[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880571.png)
![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880580.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10880594.png)
